Cas no 2097946-03-5 (2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol)

2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a cyclobutyl substituent at the 6-position and a hydroxyethyl functional group at the 1-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The cyclobutyl moiety enhances steric and electronic modulation, while the hydroxyethyl group improves solubility and derivatization potential. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in kinase inhibition and targeted therapeutics. The compound’s synthetic versatility and well-defined reactivity profile support its utility in structure-activity relationship (SAR) studies and drug discovery applications.
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol structure
2097946-03-5 structure
Product name:2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
CAS No:2097946-03-5
MF:C11H15N3O
MW:205.256302118301
CID:5722283
PubChem ID:121214851

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • starbld0023359
    • 2097946-03-5
    • AKOS026725429
    • F2198-7584
    • 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
    • 2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)ethanol
    • Inchi: 1S/C11H15N3O/c15-7-6-13-4-5-14-11(13)8-10(12-14)9-2-1-3-9/h4-5,8-9,15H,1-3,6-7H2
    • InChI Key: BNTLNBRTVRVVMG-UHFFFAOYSA-N
    • SMILES: OCCN1C=CN2C1=CC(C1CCC1)=N2

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 42.5Ų

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-7584-2.5g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
2.5g
$1064.0 2023-09-06
TRC
C180276-500mg
2-(6-Cyclobutyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5
500mg
$ 500.00 2022-06-06
Life Chemicals
F2198-7584-0.25g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
0.25g
$479.0 2023-09-06
TRC
C180276-100mg
2-(6-Cyclobutyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5
100mg
$ 135.00 2022-06-06
Life Chemicals
F2198-7584-5g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
5g
$1596.0 2023-09-06
TRC
C180276-1g
2-(6-Cyclobutyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5
1g
$ 775.00 2022-06-06
Life Chemicals
F2198-7584-0.5g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-7584-10g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-7584-1g
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
2097946-03-5 95%+
1g
$532.0 2023-09-06

Additional information on 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Introduction to 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol (CAS No. 2097946-03-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol, identified by its CAS number 2097946-03-5, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The molecule incorporates a fused heterocyclic system, consisting of an imidazo[1,2-b]pyrazole core substituted with a cyclobutyl group, linked to an ethanol moiety. This structural configuration imparts distinctive electronic and steric properties, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The imidazo[1,2-b]pyrazole scaffold is a well-documented pharmacological motif known for its broad spectrum of biological activities. It has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory responses. The presence of the cyclobutyl substituent in this compound introduces additional steric hindrance and electronic modulation, which can influence its interactions with biological targets. This modification has been strategically employed to enhance binding affinity and selectivity, a critical factor in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological macromolecules. Studies utilizing high-resolution crystal structures and dynamic simulations have revealed that the 6-cyclobutyl group plays a pivotal role in stabilizing the binding conformation by optimizing van der Waals contacts with key residues in protein targets. Furthermore, the ethanol side chain provides a flexible hinge region that allows for fine-tuning of the binding interface, enhancing both potency and selectivity.

The compound's potential therapeutic applications have been explored in several preclinical studies. Notably, research has indicated that derivatives of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. The imidazo[1,2-b]pyrazole core has demonstrated ability to disrupt aberrant signaling pathways by binding to specific domains of target proteins. Additionally, the cyclobutyl substitution has been shown to improve metabolic stability, a crucial factor for drug-like properties.

In the realm of medicinal chemistry, the synthesis of analogs based on this scaffold has been optimized to explore structure-activity relationships (SAR). Modifications such as varying the substitution pattern on the imidazo[1,2-b]pyrazole ring or introducing additional functional groups have yielded compounds with enhanced pharmacological profiles. For instance, electron-withdrawing groups at specific positions have been found to increase binding affinity by modulating charge distribution within the binding pocket. These insights have guided the development of more potent and selective inhibitors for therapeutic intervention.

Emerging research also highlights the compound's potential in addressing inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune disorders and metabolic syndromes. Preclinical studies have suggested that 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol analogs can modulate inflammatory cytokine production by interacting with key signaling intermediates. The ability to selectively target inflammatory pathways without eliciting off-target effects makes this class of compounds attractive for developing next-generation anti-inflammatory therapies.

The synthetic accessibility of this compound has also been a focus of interest. Modern synthetic methodologies have enabled efficient construction of the imidazo[1,2-b]pyrazole core through multi-component reactions (MCRs) or transition-metal-catalyzed coupling reactions. The introduction of the 6-cyclobutyl group has been achieved through regioselective alkylation strategies, ensuring high yields and purity. These advances in synthetic chemistry have not only facilitated rapid access to this compound but also paved the way for exploring its derivatives through combinatorial chemistry approaches.

Future directions in research are likely to expand the therapeutic applications of derivatives based on this scaffold. Integration with machine learning algorithms for virtual screening has identified novel lead compounds with improved pharmacokinetic profiles. Additionally, bioconjugation strategies are being explored to enhance delivery systems for targeted therapies. The combination of computational modeling with experimental validation promises to accelerate the discovery pipeline for 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol -based therapeutics.

The growing body of evidence supporting the biological relevance of this compound underscores its significance as a pharmacological tool and potential drug candidate. As research progresses, further elucidation of its mechanism(s) of action will be essential for optimizing its therapeutic utility. Collaborative efforts between academic institutions and pharmaceutical industries are likely to drive innovation in this area, translating preclinical findings into clinical applications that address unmet medical needs.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD